molecular formula C12H11ClN2O3 B1408380 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 1820684-33-0

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No. B1408380
CAS RN: 1820684-33-0
M. Wt: 266.68 g/mol
InChI Key: KWEVQBBSJFVHMV-UHFFFAOYSA-N
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Description

“2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride” is a chemical compound. Its empirical formula is C7H7NO3 and it has a molecular weight of 153.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (pyridin-2-yl)methyl 2-oxo-1-[(pyridin-2-yl)methyl]-1,2-di-hydroquinoline-4-carboxylate hemihydrate was achieved by the reaction of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid with 2-(bromomethyl)pyridine hydrobromide under phase-transfer catalysis conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst .

Scientific Research Applications

Neurological Disease Research

The compound has been implicated in the study of neurological diseases due to its role as a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors. This is significant because dysfunction of glutamatergic neurotransmission is a known factor in the pathogenesis of epilepsy and other neurological disorders .

Antiseizure Activity

In preclinical models, this compound, known as perampanel, has shown promise as an orally active antiepileptic agent. It has demonstrated potent activity in both in vitro and in vivo seizure models, indicating its potential for development as a treatment for refractory partial-onset seizures .

Antimicrobial and Antiviral Activities

Pyridine compounds, including derivatives of our compound of interest, have shown favorable binding interactions with thymidylate kinase, an enzyme important in DNA synthesis. This suggests potential applications in developing antimicrobial and antiviral therapies .

Bioimaging Applications

Derivatives of this compound have been used in acid-catalyzed reactions to produce novel hybrid products that can be utilized for bioimaging applications. This highlights its utility in enhancing imaging techniques for medical diagnostics .

properties

IUPAC Name

2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3.ClH/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9;/h1-7H,8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEVQBBSJFVHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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